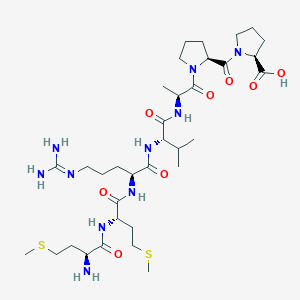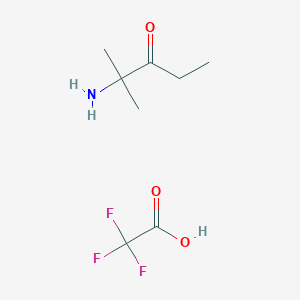![molecular formula C42H36N2O B14239782 2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) CAS No. 464920-84-1](/img/structure/B14239782.png)
2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a unique structure with a hexyloxy group and phenylquinoline units, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexyloxy-Substituted Benzene: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Coupling with Quinoline Derivatives: The hexyloxy-substituted benzene is then coupled with 4-phenylquinoline derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Hexyloxyphenyl)propyl]amino-1,2-naphthalenedione
- 1,1’-[1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pyrazoline]
Uniqueness
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is unique due to its specific structural features, including the hexyloxy group and the bis(phenylquinoline) units
Properties
CAS No. |
464920-84-1 |
|---|---|
Molecular Formula |
C42H36N2O |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-[2-hexoxy-5-(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C42H36N2O/c1-2-3-4-15-26-45-42-25-24-32(40-28-35(30-16-7-5-8-17-30)33-20-11-13-22-38(33)43-40)27-37(42)41-29-36(31-18-9-6-10-19-31)34-21-12-14-23-39(34)44-41/h5-14,16-25,27-29H,2-4,15,26H2,1H3 |
InChI Key |
KWLWGCDXSXYBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


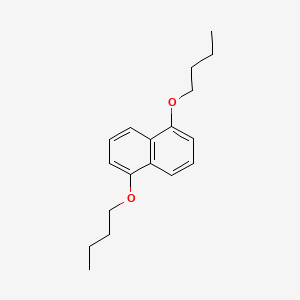
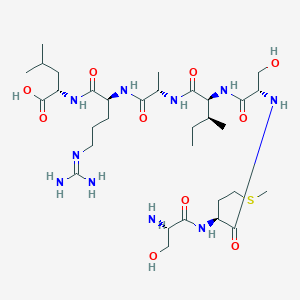
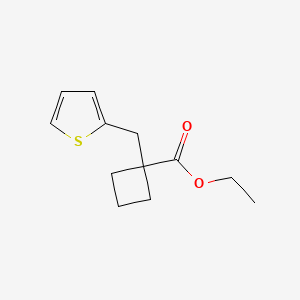
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
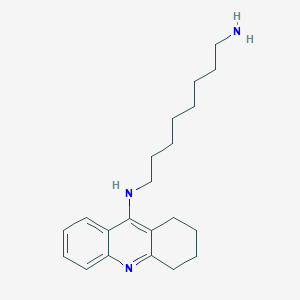
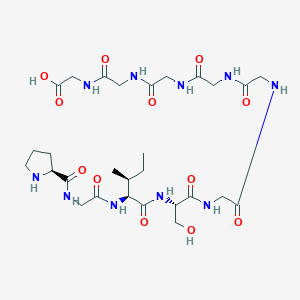
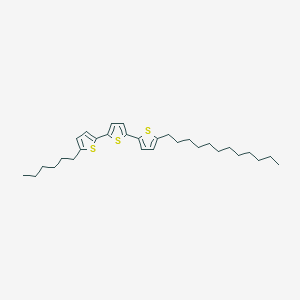
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
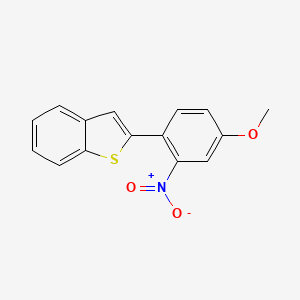
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
